molecular formula C21H22N6O3S B2988059 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide CAS No. 1396882-18-0

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide

Cat. No. B2988059
CAS RN: 1396882-18-0
M. Wt: 438.51
InChI Key: TVKHNPUQWUCJBW-UHFFFAOYSA-N
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Description

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C21H22N6O3S and its molecular weight is 438.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The study on the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide highlighted the synthesis of novel compounds, demonstrating the versatility of benzamide derivatives in chemical reactions, potentially applicable to the chemical class of the compound (Kawashima & Tabei, 1986).
  • Another research focused on the base-catalyzed cyclization reactions of benzimidazoles, showing innovative pathways to synthesize complex heterocyclic structures that could be relevant to the synthesis and functionalization of the compound (Linke & Wünsche, 1973).

Biological Activities

  • A comprehensive study on 2-phenylamino-thiazole derivatives as antimicrobial agents demonstrated significant activity against various pathogens. This insight into the antimicrobial potential of benzamide derivatives underscores the importance of exploring similar activities in compounds like N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide (Bikobo et al., 2017).

Anticancer Research

  • Research on N-substituted benzamides revealed their potential in anticancer activity. These findings suggest avenues for the investigation of N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide in cancer research, given the structural similarities and potential for bioactivity modification (Ravinaik et al., 2021).

Impurity Identification in Pharmaceuticals

  • An insightful study on Repaglinide impurities involved the identification and synthesis of novel impurities, shedding light on the critical aspect of drug purity and safety. This research underscores the importance of identifying and characterizing potential impurities in pharmaceutical compounds, relevant to ensuring the purity of drugs related to N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide (Kancherla et al., 2018).

properties

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-2-31-18-6-4-3-5-17(18)20(29)23-15-9-11-16(12-10-15)27-21(30)26(24-25-27)13-19(28)22-14-7-8-14/h3-6,9-12,14H,2,7-8,13H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHNPUQWUCJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(ethylthio)benzamide

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